Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione basic structure and properties
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione basic structure and properties
An In-Depth Technical Guide to the Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Core
Abstract
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a detailed examination of the basic Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione structure, a key representative of this chemical class. We will explore its fundamental physicochemical properties, established synthetic routes, and characteristic spectral data. Furthermore, this whitepaper will delve into the rationale behind derivatization strategies and survey its validated biological activities, including its role as a potent kinase inhibitor. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery efforts.
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology. Among these, fused ring systems offer a rigid, three-dimensional framework that can be precisely decorated with functional groups to achieve high-affinity and selective interactions with biological targets. The pyrido[2,3-d]pyrimidine system, which consists of a fused pyridine and pyrimidine ring, is one such scaffold of immense interest.[1] Its structural similarity to endogenous purines allows it to function as an effective mimic in various enzymatic active sites, particularly within the ATP-binding pocket of kinases. The dione variant, Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, provides specific hydrogen bond donors and acceptors that are critical for molecular recognition, making it a highly versatile starting point for inhibitor design.[2][3] Derivatives of this core have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[1][3]
Core Structure and Physicochemical Properties
The fundamental structure, 1H-Pyrido[2,3-d]pyrimidine-2,4-dione, is a planar, aromatic system. Its chemical and physical properties are critical determinants of its behavior in both chemical reactions and biological systems. These properties dictate its solubility, stability, and foundational ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4]
IUPAC Name: 1H-pyrido[2,3-d]pyrimidine-2,4-dione[5] CAS Number: 21038-66-4[5][6][7][8]
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[5] |
| Molecular Weight | 163.13 g/mol | PubChem[5] |
| Monoisotopic Mass | 163.038 g/mol | PubChem[5] |
| XLogP3-AA (LogP) | -0.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Appearance | White solid | [2][3] |
Synthesis and Characterization
The synthesis of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core and its derivatives can be achieved through several reliable routes. One of the most common and versatile methods involves the condensation and cyclization of a substituted 6-aminouracil with a suitable carbonyl compound. This approach allows for the introduction of diversity at various positions on the resulting scaffold.
Exemplary Synthesis Protocol: From 6-Aminouracil
This protocol describes a general, one-pot procedure for synthesizing substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, adapted from established literature.[2][3][9] The rationale for this approach is its efficiency and the ready availability of diverse 6-aminouracil precursors and aldehydes/ketones, allowing for the construction of a large library of analogs.
Step 1: Reactant Preparation
-
In a round-bottom flask, dissolve 1.0 equivalent of the chosen 6-aminouracil derivative (e.g., 6-amino-1,3-dimethyluracil) in glacial acetic acid.
-
Add 1.1 equivalents of an appropriate aldehyde (e.g., benzaldehyde) and 1.1 equivalents of a compound with an active methylene group (e.g., malononitrile).
Step 2: Condensation and Cyclization
-
Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The causality of this step involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 6-aminouracil, and subsequent intramolecular cyclization and dehydration/aromatization to form the fused pyridone ring.
Step 3: Isolation and Purification
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with water, followed by a cold ethanol wash to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of DCM:MeOH) or by column chromatography on silica gel.[2][3]
Spectroscopic Characterization
The identity and purity of the synthesized compound must be validated through standard spectroscopic methods.
-
¹H NMR (DMSO-d₆): Protons on the N1 and N3 positions typically appear as broad singlets at δ 11.0-12.0 ppm. The proton on the C6 position of the pyridine ring usually resonates as a singlet around δ 6.7-7.0 ppm. Signals for any substituents will appear in their expected regions.[3]
-
¹³C NMR (DMSO-d₆): The carbonyl carbons (C2 and C4) are characteristically downfield, appearing around δ 150-165 ppm. The remaining aromatic and substituent carbons will appear in their respective typical ranges.[3]
-
IR (KBr, cm⁻¹): Strong absorption bands corresponding to C=O stretching will be prominent in the 1640-1710 cm⁻¹ region. N-H stretching bands can be observed around 3100-3400 cm⁻¹.[3]
-
Mass Spectrometry (ESI+): The spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺.[3][5]
Chemical Reactivity and Derivatization Strategy
The therapeutic potential of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is unlocked through strategic derivatization. The core structure presents several positions where chemical modifications can be made to modulate potency, selectivity, and pharmacokinetic properties.[4][10]
-
N1 and N3 Positions: The nitrogen atoms of the pyrimidine-dione ring are common sites for alkylation. Introducing alkyl or aryl groups at these positions can enhance cell permeability by masking polar N-H bonds and can also introduce new interactions with the target protein. The choice of base (e.g., NaOH, K₂CO₃) and alkylating agent (e.g., ethyl iodide) is critical for controlling mono- versus di-alkylation.[10]
-
C5 and C7 Positions: These positions on the pyridine ring are often substituted to explore hydrophobic pockets within an enzyme's active site. Introducing small alkyl groups (e.g., methyl) or larger aryl groups can significantly impact binding affinity and selectivity.[2][3]
-
C6 Position: While substitution at C6 is less common in the dione series, functionalization here can influence the electronic properties of the ring system and provide vectors for further modification.
The diagram below illustrates the core scaffold and the primary sites for chemical derivatization, which form the basis of medicinal chemistry campaigns.
Caption: Core structure and key sites for therapeutic derivatization.
Biological Significance and Therapeutic Applications
The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold has been successfully employed to develop inhibitors for a variety of key biological targets. Its efficacy stems from its ability to act as a bioisostere of purine, enabling it to compete with ATP in the active sites of kinases.
Kinase Inhibition
-
eEF-2K (Eukaryotic Elongation Factor-2 Kinase): A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and identified as potent inhibitors of eEF-2K.[10][11] This kinase is an atypical Ser/Thr kinase that regulates protein synthesis and is implicated in cancer cell survival. Inhibition of eEF-2K is a promising strategy for cancer therapy.[10] Compounds with an ethyl group at the N1 position and a cyclopropyl group at the N3 position showed significant inhibitory activity, with IC₅₀ values in the nanomolar range.[10][11]
-
EGFR (Epidermal Growth Factor Receptor): This scaffold has been used to design novel inhibitors targeting mutant forms of EGFR (L858R/T790M), which are responsible for resistance to first-generation tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC).[12]
-
PIM-1 Kinase: Derivatives have shown potent cytotoxic activity against breast cancer cell lines by inhibiting PIM-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[13]
Other Therapeutic Targets
-
COX-2 (Cyclooxygenase-2): Certain derivatives have been identified as selective COX-2 inhibitors with potent anti-inflammatory activity and improved gastric safety profiles compared to traditional NSAIDs.[2][3]
-
mTOR (Mammalian Target of Rapamycin): The parent compound is noted as an inhibitor of mTOR kinase, a central regulator of cell growth and proliferation.[6]
-
PARP-1 (Poly (ADP-ribose) polymerase-1): Fused pyrano[2,3-d]pyrimidine-2,4-dione derivatives have shown excellent inhibitory activity against PARP-1, a key enzyme in DNA repair and a validated target in oncology.[14]
The diagram below illustrates the role of eEF-2K in protein synthesis and how pyrido[2,3-d]pyrimidine-based inhibitors can intervene.
Caption: Inhibition of the eEF-2K signaling pathway.
A Practical Workflow: From Synthesis to Biological Evaluation
A successful drug discovery campaign utilizing the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core follows a structured, iterative process. The trustworthiness of the results depends on this self-validating system, where each step informs the next.
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrido[2,3-d]pyrimidine-2,4-dione | C7H5N3O2 | CID 270260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE | 21038-66-4 [chemicalbook.com]
- 7. Pyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione | 21038-66-4 | WAA03866 [biosynth.com]
- 8. PYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE | 21038-66-4 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
